molecular formula C21H19N3O B14146961 6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 903860-65-1

6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14146961
CAS No.: 903860-65-1
M. Wt: 329.4 g/mol
InChI Key: DWFMVJVQLRMACU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 6-ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

903860-65-1

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

6-ethyl-5-methyl-2,3-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O/c1-3-17-14(2)22-20-18(15-10-6-4-7-11-15)19(23-24(20)21(17)25)16-12-8-5-9-13-16/h4-13,23H,3H2,1-2H3

InChI Key

DWFMVJVQLRMACU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(NN2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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